molecular formula C19H17N3O4S B2762052 1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one CAS No. 946293-92-1

1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one

Cat. No. B2762052
CAS RN: 946293-92-1
M. Wt: 383.42
InChI Key: GKIPDLYWJOMAIA-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one, also known as ETP-469, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. ETP-469 belongs to the pyrazinone family of compounds and has been shown to possess anti-inflammatory and analgesic properties.

Scientific Research Applications

Synthesis and Characterization

  • Research on related compounds often focuses on novel synthetic routes or methodologies that can also be applicable to the synthesis of "1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one." For example, one study detailed a one-step synthesis method for substituted 2-amino-5,6,7,8-tetrahydro-4H-benzo[b]pyrans, emphasizing the efficiency of the synthetic process and the potential for structural variations (Shestopalov, Emelianova, & Nesterov, 2003).

Material Science Applications

  • The structural properties of related compounds have been examined for their material science applications, such as in the development of new materials with unique optical, electrical, or mechanical properties. For instance, the molecular and crystal structure of a specific pyran derivative was established, which could inform the design and development of materials based on "1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one" (Shestopalov, Emelianova, & Nesterov, 2003).

Antimicrobial Properties

  • Several studies have focused on the antimicrobial properties of pyrazinone derivatives, suggesting that "1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one" could be explored for its potential antibacterial or antifungal activities. Compounds with phenylthio, benzenesulfonyl, and p-acetylaminobenzenesulfonyl substituents showed significant activity against gram-positive bacteria, which implies a promising avenue for antimicrobial research (Georgiadis, Couladouros, & Delitheos, 1992).

Pharmacological Potential

  • The exploration of related chemical structures for their pharmacological potential, such as in the development of new therapeutic agents, is another area of interest. This involves studying the biological activities, mechanisms of action, and therapeutic efficacy of compounds. For example, a study on the synthesis and bioactivity of 4-(3-(4-Substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides highlighted their cytotoxic activities, which may inspire further investigation into the pharmacological applications of "1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one" (Gul et al., 2016).

properties

IUPAC Name

1-(4-ethoxyphenyl)-3-[(3-nitrophenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O4S/c1-2-26-17-8-6-15(7-9-17)21-11-10-20-18(19(21)23)27-13-14-4-3-5-16(12-14)22(24)25/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKIPDLYWJOMAIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-ethoxyphenyl)-3-((3-nitrobenzyl)thio)pyrazin-2(1H)-one

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